1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea focuses on the synthesis of flexible urea derivatives and their potential as biochemical modifiers. Studies have explored the optimization of pharmacophoric moieties and the synthesis of various derivatives to achieve compounds with desired biological activities. For instance, research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has demonstrated the importance of optimizing spacer length and conformational flexibility to enhance antiacetylcholinesterase activity, highlighting the synthesis strategy's relevance to neurodegenerative diseases treatment (J. Vidaluc et al., 1995).
Biological Evaluation and Anticancer Potential
Significant efforts have been dedicated to evaluating the biological activities of urea derivatives, with a particular focus on their anticancer properties. The synthesis and biological evaluation of novel urea and bis-urea derivatives, including those with primaquine and hydroxyl or halogen substituted benzene moieties, have shown promise in antiproliferative screening against various cancer cell lines, suggesting potential applications in cancer therapy (I. Perković et al., 2016). Additionally, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized as anticancer agents, highlighting the importance of the tetrahydroisoquinoline moiety in biologically active molecules (K. Redda et al., 2010).
Mechanism of Action and Target Interactions
Understanding the mechanism of action and interactions with biological targets is crucial for the development of therapeutically relevant compounds. Research into isoquinoline and quinazoline urea derivatives as antagonists for human adenosine receptors has provided insights into structure-affinity relationships and the impact of molecular modifications on receptor affinity. Such studies are vital for designing more effective and selective therapeutic agents (J. V. Muijlwijk-Koezen et al., 2000).
Properties
IUPAC Name |
1-benzyl-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-16-6-2-1-3-7-16)23-18-11-10-17-8-4-12-24(19(17)14-18)29(26,27)20-9-5-13-28-20/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPOKLHCNCFFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.